molecular formula C9H4ClN3 B13970679 3-Chloro-5-quinoxalinecarbonitrile

3-Chloro-5-quinoxalinecarbonitrile

Cat. No.: B13970679
M. Wt: 189.60 g/mol
InChI Key: LBSTUNYOSBMLJE-UHFFFAOYSA-N
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Description

3-Chloro-5-quinoxalinecarbonitrile is a heterocyclic organic compound with a quinoxaline core structure. This compound is characterized by the presence of a chlorine atom at the 3rd position and a cyano group at the 5th position of the quinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-quinoxalinecarbonitrile typically involves the reaction of appropriate quinoxaline derivatives with chlorinating and cyanating agentsThe reaction conditions often involve the use of solvents such as acetonitrile or methanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-quinoxalinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinoxalines, quinoxaline oxides, and various quinoxaline derivatives with functional groups introduced through coupling reactions .

Scientific Research Applications

3-Chloro-5-quinoxalinecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-quinoxalinecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-quinoxalinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and cyano groups make it a versatile intermediate for further functionalization, setting it apart from other quinoxaline derivatives .

Properties

Molecular Formula

C9H4ClN3

Molecular Weight

189.60 g/mol

IUPAC Name

3-chloroquinoxaline-5-carbonitrile

InChI

InChI=1S/C9H4ClN3/c10-8-5-12-7-3-1-2-6(4-11)9(7)13-8/h1-3,5H

InChI Key

LBSTUNYOSBMLJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC(=N2)Cl)C#N

Origin of Product

United States

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